N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-5-13-14(2)10(7)12-6-8-3-4-9(11)15-8;/h3-5,12H,6H2,1-2H3;1H |
InChI Key |
ALSHWXQJUVASSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dielectrophiles
Hydrazines react with 1,3-diketones or α,β-unsaturated ketones to form pyrazoles. For the target compound, 1,4-dimethylpyrazol-5-amine is synthesized first. A representative protocol involves:
- Reagents : Methylhydrazine and acetylacetone in ethanol under reflux (24–48 hours).
- Mechanism : Nucleophilic attack by hydrazine on carbonyl carbons, followed by cyclization and dehydration.
- Yield : 65–78% after recrystallization.
Optimization : Using microwave irradiation reduces reaction time to 15–30 minutes while maintaining yields ≥70%.
Halogenomethyliminium Salt Route (Patent EP0526281A1)
This industrial-scale method avoids toxic intermediates:
- Iminium Salt Formation : Diethylacetal propionaldehyde reacts with DMF and phosgene in chloroform at 30–50°C.
- Cyclization : The iminium intermediate reacts with monomethylhydrazine at 75°C for 2 hours.
- Workup : Neutralization with NaOH, extraction, and vacuum distillation.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Chloroform | |
| Temperature | 30–75°C | |
| Yield | 73% | |
| Purity | >99% (residual DMF <0.3%) |
Advantages : Scalable, high purity. Limitations : Requires phosgene handling.
Functionalization with Fluorinated Thienyl Group
The (5-fluoro-2-thienyl)methyl side chain is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Amination of 5-Fluoro-2-thiophenecarbaldehyde
- Step 1 : Synthesis of 5-fluoro-2-thiophenecarbaldehyde via Vilsmeier-Haack reaction.
- Step 2 : Condensation with 1,4-dimethylpyrazol-5-amine in methanol under reflux (12 hours).
- Reduction : Sodium borohydride reduces the imine intermediate to the amine.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 65°C | |
| Yield | 68–82% |
Side Reaction Mitigation : Excess aldehyde (1.2 equiv) minimizes dimerization.
Methylation and Regioselectivity Control
Methyl groups at positions 1 and 4 are introduced via:
Quaternization with Methyl Iodide
- Conditions : Pyrazole intermediate, methyl iodide (2.5 equiv), K₂CO₃ in DMF at 60°C.
- Regioselectivity : Steric hindrance favors N1-methylation first, followed by C4-methylation.
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 8–12 hours | |
| Yield | 85–90% |
Alternative : Dimethyl sulfate in aqueous NaOH (lower toxicity).
Directed Ortho-Metalation (DoM)
For precision in substituent placement:
- Lithiation : LDA at -78°C in THF.
- Electrophilic Quench : Methyl triflate.
- Workup : Hydrolysis with NH₄Cl.
| Parameter | Value | Source |
|---|---|---|
| Temperature | -78°C | |
| Yield | 75–80% |
Advantage : Avoids over-alkylation.
Fluorination Strategies
Late-Stage Fluorination (Patent WO2015039877A1)
Direct fluorination of pyrazole precursors using HF or Et₃N·3HF:
| Parameter | Value | Source |
|---|---|---|
| Fluorinating Agent | Et₃N·3HF (3 equiv) | |
| Conversion | >95% | |
| Selectivity | 88% for 5-fluoro isomer |
Caution : HF requires specialized equipment.
Electrophilic Fluorination
Selectfluor® or NFSI introduces fluorine at the thiophene’s 5-position:
- Solvent : Acetonitrile, 0°C to RT.
- Yield : 70–78%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 95–98 | High | Low |
| Halogenomethyliminium | 73 | >99 | Industrial | Medium |
| Buchwald-Hartwig | 55–70 | 90–95 | Low | High |
| Late-Stage Fluorination | 88 | 95 | Medium | Medium |
Key Findings :
- Cyclocondensation and halogenomethyliminium routes are preferred for large-scale synthesis.
- Late-stage fluorination balances selectivity and efficiency.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Mixtures of 1,4- and 1,5-dimethyl isomers occur without directing groups. Solutions include:
Fluorine Stability
Fluorine loss via hydrolysis is mitigated by:
- Protecting Groups : tert-Butoxycarbonyl (Boc) during amination.
- Low-Temperature Workup : <10°C during aqueous extractions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the thienyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
Antimicrobial Properties
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has demonstrated potential antimicrobial activity. Studies indicate that similar pyrazole derivatives exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial enzymes or receptors, leading to inhibited growth or cell death.
Anticancer Activity
Research has shown that compounds with pyrazole scaffolds can inhibit cancer cell proliferation. This compound's ability to bind to specific enzymes involved in cancer pathways suggests it may have anticancer properties . In vitro studies are warranted to explore its efficacy against different cancer cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. This compound may inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis . Further investigations into its mechanism of action could elucidate its role in modulating inflammatory pathways.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the thienyl and fluorine substituents . Understanding the synthetic routes can aid in optimizing production for research and pharmaceutical applications.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of pyrazole derivatives against Escherichia coli and Bacillus subtilis. The results indicated that substitutions on the pyrazole ring significantly influenced antibacterial activity, suggesting that this compound could be developed as a novel antibacterial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. Preliminary data suggest that this compound may act through pathways involving caspase activation .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine and its analogs:
Structural and Functional Insights
Core Modifications: The target compound retains a simple 1,4-dimethylpyrazole core, whereas analogs like Compound 37 incorporate fused indole-pyrimidine systems, which may enhance binding affinity to biological targets (e.g., bromodomains). The difluoromethyl analog replaces the 1-methyl group with a difluoromethyl moiety, increasing molecular weight (283.7 vs.
Substituent Effects: The 5-fluoro-2-thienylmethyl group in the target compound introduces electron-withdrawing fluorine and sulfur heteroatoms, which could influence π-π stacking or hydrogen bonding in biological systems. In contrast, the morpholinosulfonyl group in ’s compound adds polar character, likely improving solubility.
Synthetic Efficiency :
- Compound 37 required HPLC purification and achieved a low yield (16 mg), suggesting synthetic complexity. The target compound’s simpler structure may permit higher yields via standard methods (e.g., nucleophilic substitution or reductive amination).
Pharmacological Implications
- Bromodomain Inhibition : Compound 37 was developed as a bromodomain and extra-terminal (BET) inhibitor, with its indole-pyrimidine system critical for binding. The target compound’s thienylmethyl group may offer alternative binding modes but requires experimental validation.
- Kinase Targeting : ’s thiazole-pyrimidine hybrid highlights the role of heteroaromatic systems in kinase inhibition. The target’s pyrazole-thiophene scaffold could similarly interact with ATP-binding pockets.
Analytical Characterization
- Mass Spectrometry : HR-MS (e.g., 436.1616 observed in ) and ESI-MS (e.g., 458.50 for Compound 37 ) are critical for confirming molecular identity. The target compound would require analogous high-resolution data to distinguish it from analogs.
- NMR Trends: The 5-fluoro group in the target compound would deshield adjacent protons in the thienyl ring, producing distinct ¹H NMR shifts compared to non-fluorinated analogs .
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer activities, attributed to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 275.77 g/mol. The structure includes a pyrazole ring substituted with dimethyl groups and a thienyl moiety with a fluorine atom, which enhances its biological activity by improving its interaction with target enzymes and receptors.
The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain inflammatory pathways by interacting with pro-inflammatory cytokines or enzymes involved in these processes. This modulation can lead to significant therapeutic effects in various disease models.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, potentially through mechanisms involving the inhibition of bacterial enzyme systems crucial for survival and replication.
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of this compound on human lung adenocarcinoma cells (A549), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates significant cytotoxicity and suggests potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial effects revealed that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus. These results support its use as a potential lead compound in developing new antimicrobial therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
